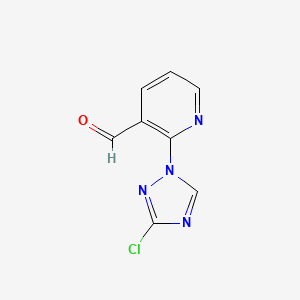

2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde is a heterocyclic compound that contains both a triazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with 3-amino-1,2,4-triazole under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of environmentally benign solvents and catalysts is also emphasized to make the process more sustainable.

Analyse Des Réactions Chimiques

Aldehyde Functional Group Reactivity

The aldehyde moiety participates in nucleophilic addition and condensation reactions:

-

Schiff base formation : Reacts with primary amines to form imines under mild conditions (e.g., ethanol, room temperature).

-

Thiosemicarbazide condensation : Forms pyrazolin-N-thioamide derivatives when reacted with thiosemicarbazide in dry ethanol with NaOH (yields: 72–84%) .

Triazole Ring Reactivity

The 1,2,4-triazole ring exhibits hydrogen-bonding capacity and stabilizes intermediates:

-

Nucleophilic substitution : The 3-chloro substituent undergoes displacement with amines (e.g., benzylamine) in polar aprotic solvents (DMF, 80°C) to form 3-amino-triazole derivatives .

-

Coordination chemistry : Acts as a ligand for transition metals (e.g., CuI in click chemistry), facilitating heterocycle functionalization .

Chloro Substituent Reactivity

The chloro group enables cross-coupling and substitution reactions:

-

Suzuki-Miyaura coupling : Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives (e.g., with phenylboronic acid, yield: 65%) .

-

Grignard reaction : Forms C–C bonds with alkyl/aryl Grignard reagents (e.g., methylmagnesium bromide) to yield substituted pyridines .

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2-(3-aryl-triazolyl)nicotinaldehyde | 60–75% | |

| Chloro displacement | Benzylamine, DMF, 80°C | 3-amino-triazole derivative | 68% |

Cyclization Reactions

The aldehyde and triazole groups synergize in cyclocondensation:

-

Thiazole synthesis : Reacts with α-haloketones (e.g., ethyl 2-chloro-3-oxobutanoate) in ethanol/triethylamine to form thiazole-fused derivatives (yield: 77%) .

-

1,6-Naphthyridinone formation : Participates in CuAAC reactions with alkynes to generate fluorescent nucleoside analogues (quantum yield: up to 0.34 in THF) .

Redox Reactions

-

Oxidation : The aldehyde group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, yielding 2-(3-chloro-triazolyl)nicotinic acid .

-

Reduction : NaBH₄ reduces the aldehyde to a primary alcohol, forming 2-(3-chloro-triazolyl)nicotinyl alcohol .

Structural and Electronic Insights

-

DFT calculations : The electron-withdrawing chloro group reduces electron density at the triazole ring (NBO charge: −0.32e), enhancing electrophilic substitution at the 5-position.

-

Solubility : Highly soluble in DMSO and DMF but insoluble in water, impacting reaction solvent choices .

This compound’s multifunctional reactivity makes it a versatile intermediate in synthesizing bioactive heterocycles and fluorescent probes. Further studies on enantioselective transformations and in vivo efficacy of its derivatives are warranted.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

Research has indicated that compounds containing triazole moieties exhibit notable antimicrobial properties. The incorporation of the triazole ring in 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde enhances its effectiveness against various pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth and possess antifungal properties, making them candidates for developing new antimicrobial agents .

Antitumor Potential

The compound's ability to interact with biological targets suggests its potential as an antitumor agent. Triazole derivatives have been explored for their role in inhibiting cancer cell proliferation. Preliminary studies indicate that this compound may induce apoptosis in specific cancer cell lines .

Fluorescent Probes

Recent advancements have demonstrated the potential of triazole-linked compounds as fluorescent probes in biochemical assays. The optical properties of this compound can be exploited for imaging applications in cellular biology, allowing researchers to study enzyme interactions and nucleic acid structures through fluorescence .

Agricultural Applications

Fungicides

The compound has shown promise as a fungicide due to its structural similarity to known agricultural chemicals. Its ability to disrupt fungal cell processes makes it a candidate for further development as an effective agricultural treatment against crop diseases .

Plant Growth Regulators

Research indicates that triazole compounds can influence plant growth and development. This compound may serve as a plant growth regulator, promoting desirable traits in crops such as increased yield or resistance to environmental stressors .

Case Studies

Mécanisme D'action

The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition or activation of certain pathways . The aldehyde group can also react with nucleophilic sites on proteins or enzymes, modifying their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde

- 2-(3-nitro-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde

- 2-(3-phenyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde

Uniqueness

2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde is unique due to the presence of the chlorine atom on the triazole ring, which can be further modified to introduce various functional groups.

Activité Biologique

2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde is a heterocyclic compound characterized by its unique structural features, including a triazole ring and a nicotinaldehyde moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C8H5ClN4O

- Molecular Weight : 208.6 g/mol

- CAS Number : 1807982-44-0

Biological Activity Overview

Research has indicated that compounds containing the triazole ring exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound this compound is hypothesized to possess similar activities due to the presence of both the triazole and the aldehyde functionalities.

Antimicrobial Activity

A study focusing on various 1,2,4-triazole derivatives has shown that these compounds often exhibit significant antimicrobial properties. The mechanism of action typically involves interference with microbial cell wall synthesis or enzyme inhibition.

Table 1: Antimicrobial Activity of Triazole Derivatives

Case Study: Synthesis and Evaluation of Related Triazoles

In a study involving fluorinated triazoles, compounds were synthesized and tested against breast, colon, and lung cancer cell lines. The results indicated that modifications to the triazole structure could enhance anticancer activity significantly. Although direct data on this compound is not available, its structural similarity suggests potential efficacy in this area .

The biological activity of triazoles often involves:

- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in cell proliferation and survival.

- Cell Membrane Disruption : Some derivatives can disrupt microbial membranes leading to cell death.

Pharmacological Applications

Due to its structural characteristics and biological activities:

- Potential Drug Development : Compounds like this compound are being explored for their potential as new therapeutic agents in treating infections and cancer.

Propriétés

IUPAC Name |

2-(3-chloro-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O/c9-8-11-5-13(12-8)7-6(4-14)2-1-3-10-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXLYRPWTLDKPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC(=N2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.